(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid
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Overview
Description
(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid: is a bicyclic compound with a unique structure that includes a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides using reagents like alcohols or amines in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alcohols, amines, catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
Chemistry: In organic synthesis, (1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
- (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate
- (1S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene
Uniqueness: (1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
601-74-1 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c1-10(2)6-3-4-7(9(11)12)8(10)5-6/h4,6,8H,3,5H2,1-2H3,(H,11,12)/t6?,8-/m1/s1 |
InChI Key |
XPHVDOXZJRTIMV-QFSRMBNQSA-N |
Isomeric SMILES |
CC1([C@@H]2CC1CC=C2C(=O)O)C |
Canonical SMILES |
CC1(C2CC=C(C1C2)C(=O)O)C |
Origin of Product |
United States |
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